molecular formula C9H17N3O B13066884 1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol

1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol

Cat. No.: B13066884
M. Wt: 183.25 g/mol
InChI Key: CVFMITZFYIASTD-UHFFFAOYSA-N
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Description

1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-5-methyl-1H-pyrazole with 3-methyl-2-butanone under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like acetonitrile. The mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol
  • 2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)ethanol
  • 3-[(3-Amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid

Uniqueness

1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol is unique due to its specific structure, which imparts distinct chemical and biological propertiesCompared to similar compounds, it may exhibit different biological activities or chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

1-(3-amino-5-methylpyrazol-1-yl)-3-methylbutan-2-ol

InChI

InChI=1S/C9H17N3O/c1-6(2)8(13)5-12-7(3)4-9(10)11-12/h4,6,8,13H,5H2,1-3H3,(H2,10,11)

InChI Key

CVFMITZFYIASTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C(C)C)O)N

Origin of Product

United States

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